
2C-B-Fly
描述
2,3-fbenzofuran-8-yl)ethanamine, is a psychedelic phenethylamine and designer drug. It was first synthesized in 1996 by Aaron P. Monte . The compound is derived from 2C-B, which itself is a derivative of mescaline . The name “Fly” is inspired by the two dihydrofuran rings that flank the benzene ring .
准备方法
The synthesis of 2C-B-Fly involves several steps, starting from 2,3,6,7-tetrahydrobenzo[1,2-b:4,5-b’]difuran. One common synthetic route includes the nitroaldol reaction between 4-formyl-2,3,6,7-tetrahydrobenzo[1,2-b:4,5-b’]difuran and nitroethane . The reaction conditions typically require a catalyst to facilitate the formation of the nitroalkene intermediate. This intermediate is then reduced to the corresponding amine, followed by bromination to introduce the bromine atom at the 4-position of the benzofuran ring .
化学反应分析
Metabolic Reactions
2C-B-FLY undergoes extensive phase I and II metabolism, as demonstrated by in vitro and in vivo studies using rat models and human liver microsomes .
Primary Metabolic Pathways
-
Oxidative Debromination : Removal of the bromine atom at the 8-position, forming 2C-H-FLY as a metabolite.
-
Hydroxylation : Mono- and poly-hydroxylation at various positions, including:
-
C4’-hydroxy derivatives
-
β-hydroxy-phenethylamine formation
-
-
O-Demethylation : Cleavage of methoxy groups, observed in metabolites like this compound-NBOH .
-
N-Demethoxybenzylation : Removal of the methoxybenzyl group from the NBOMe substituent.
Phase II Metabolism
Table 1: Key Phase I Metabolites of this compound-NBOMe
Metabolite | Precursor Ion (m/z) | Retention Time (min) | Major Fragment Ions (m/z) |
---|---|---|---|
This compound-NBOMe | 404.0861 | 8.4 | 91, 121, 173, 267 |
C4’-hydroxy-2C-B-FLY-NBOMe | 420.0810 | 5.1 | 107, 137, 267, 284 |
This compound-NBOH | 390.0705 | 8.0 | 173, 188, 251 |
Dihydroxy-2C-B-FLY-NBOH | 422.0603 | 5.8 | 188, 203, 284 |
Synthetic and Substitution Reactions
This compound’s structure allows targeted chemical modifications, enabling the synthesis of novel analogues :
Halogenation
-
Bromination : Aromatic bromination at the 8-position is critical for synthesizing this compound from its precursor 2C-H-FLY.
-
Iodination : Substitution of bromine with iodine yields 2C-I-FLY, a structurally related compound.
Reductive Alkylation
-
N-Benzyl Modifications : Reductive alkylation with methoxy-hydroxybenzaldehydes produces metabolites with hydroxylated N-benzyl groups (e.g., compounds 12 –15 in synthesis pathways) .
Nitroaldol Reaction
-
Core Structure Synthesis : The nitroaldol reaction between 4-formyl-2,3,6,7-tetrahydrobenzo[1,2-b:4,5-b’]difuran and nitroethane forms intermediates like 2C-H-FLY, which is subsequently brominated .
Analytical Reactions
Forensic studies characterize this compound through reactions with metal-based reagents, producing distinct crystalline complexes :
Table 2: Crystallization Patterns with Reagents
Reagent | Crystal Morphology | Polarized Light Behavior |
---|---|---|
5% HAuCl₄ (aq.) | Long red blades, tapered ends | Bright yellow-orange birefringence |
H₂PtCl₆ (10% HCl) | Short, broad needles | Dark clusters, bright needles |
HAuBr₄ | Abundant red rods | Bright under high magnification |
HgCl₂ | Flat, thin blades | White and bright |
Reaction Mechanisms
-
Gold Chloride Complexation : Protonation of the amine group facilitates interaction with AuCl₄⁻, forming stable ionic complexes.
-
Platinum-Based Reactions : Coordination with PtCl₆²⁻ or PtBr₆²⁻ generates needle-like structures dependent on solvent acidity .
Stability and Degradation
科学研究应用
Acute Effects and Pharmacokinetics
Recent studies have investigated the acute pharmacological profile of 2C-B-Fly-NBOMe, a derivative of this compound. In one study, adult male Wistar rats were administered varying doses of the compound to assess its pharmacokinetics and behavioral effects. Key findings include:
- Pharmacokinetics : Peak concentrations in serum and brain tissue were observed at 30 and 60 minutes post-administration, indicating a gradual penetration into brain tissue .
- Behavioral Effects : The compound significantly reduced locomotor activity and disrupted sensorimotor gating in acoustic startle response tests. These effects were more pronounced at later time points after administration .
Receptor Binding Affinity
This compound exhibits high binding affinity for the 5-HT2A receptor, which is associated with its hallucinogenic properties. Comparative studies have shown that while it binds effectively to this receptor, its intrinsic activity is lower than that of other closely related compounds . This suggests that while it may elicit psychoactive effects, the intensity and nature of these effects could differ from those of more potent analogs.
Comparative Analysis with Other Psychedelics
Research has also compared the subjective effects of this compound with other psychedelics such as psilocybin. Findings indicate that this compound may produce a non-ego-threatening experience, which is often described as less intense compared to other hallucinogens . This characteristic could make it a candidate for therapeutic exploration in psychological contexts.
Case Studies
Case studies focusing on user experiences with this compound highlight varying subjective effects, including visual distortions and altered perception of time. However, comprehensive clinical data regarding long-term effects and toxicity remain limited .
Potential Therapeutic Uses
Given its receptor profile and behavioral outcomes, this compound may have potential applications in therapeutic settings. Its ability to modulate serotonin pathways suggests possible uses in treating mood disorders or PTSD. However, further research is essential to establish safety profiles and efficacy in clinical populations.
Research Methodologies
The methodologies employed in studying this compound include:
- In Vivo Studies : Utilizing animal models to assess pharmacokinetics and behavioral responses.
- In Vitro Studies : Investigating receptor binding affinities and metabolic pathways using cell cultures.
- User Surveys : Collecting qualitative data from users to understand subjective experiences.
Summary Table of Research Findings
作用机制
2C-B-Fly exerts its effects primarily through its action on serotonin receptors. It acts as a partial agonist at the 5-hydroxytryptamine-2A (5-HT2A), 5-hydroxytryptamine-2B (5-HT2B), and 5-hydroxytryptamine-2C (5-HT2C) receptors . The activation of these receptors leads to altered perception, mood, and cognition, which are characteristic of psychedelic experiences .
相似化合物的比较
2C-B-Fly is structurally similar to other compounds in the 2C family, such as:
2C-I-Fly: This compound is the dihydrofuran analog of 2C-I, with an iodine atom instead of a bromine atom.
2C-D-Fly: The dihydrofuran analog of 2C-D, with a methyl group instead of a bromine atom.
The uniqueness of this compound lies in its combination of the phenethylamine core with the dihydrofuran rings, which imparts distinct pharmacological properties compared to its analogs .
生物活性
2C-B-Fly, a member of the phenethylamine family, is a synthetic compound that has garnered attention for its psychoactive properties and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacokinetics, receptor interactions, acute effects, and case studies related to its use.
This compound is structurally characterized by two methoxy groups attached to a tetrahydrofuran ring fused to a central benzene ring. This unique configuration enhances its binding affinity to various serotonin receptors, particularly the 5-HT2A receptor, which is primarily responsible for its psychedelic effects. The compound also shows affinity for other receptors, including:
- 5-HT1A
- 5-HT2B
- Dopamine D1/D2/D3
- Adrenergic α1/α2
- Histamine H1
These interactions suggest that this compound may exert a range of effects beyond simple hallucinogenic experiences, potentially influencing mood and perception significantly .
Pharmacokinetics
Recent studies have investigated the pharmacokinetic profile of this compound-NBOMe (a derivative of this compound) in animal models. Key findings include:
- Absorption: Peak concentrations in serum (28 ng/ml) and brain tissue (171 ng/g) were observed at 30 and 60 minutes post-administration, respectively.
- Duration: The parent compound remained detectable in brain tissue for up to 8 hours following administration.
- Behavioral Impact: Significant reductions in locomotor activity were noted, alongside disruptions in sensorimotor gating as measured by prepulse inhibition (PPI) tests .
Acute Effects
The acute effects of this compound are characterized by both psychological and physiological changes. In controlled studies:
- Locomotor Activity: A dose-dependent decrease in locomotor activity was observed.
- Thermoregulation: No significant changes in body temperature were recorded, indicating a different profile compared to other psychedelics known for inducing hyperthermia .
The following table summarizes the acute effects observed in behavioral experiments:
Dose (mg/kg) | Serum Concentration (ng/ml) | Brain Concentration (ng/g) | Locomotor Activity Change | PPI Disruption |
---|---|---|---|---|
0.2 | Not specified | Not specified | Mild | Minimal |
1 | Not specified | Not specified | Moderate | Moderate |
5 | 28 | 171 | Significant | Strong |
Case Studies and Toxicological Reports
Case studies involving intoxications with this compound highlight its potential risks. Reports indicate that while the compound may not be lethal at typical recreational doses, severe adverse effects can occur, especially when combined with other substances. For instance:
属性
CAS 编号 |
178557-21-6 |
---|---|
分子式 |
C12H15BrClNO2 |
分子量 |
320.61 g/mol |
IUPAC 名称 |
2-(4-bromo-2,3,6,7-tetrahydrofuro[2,3-f][1]benzofuran-8-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C12H14BrNO2.ClH/c13-10-9-3-6-15-11(9)7(1-4-14)8-2-5-16-12(8)10;/h1-6,14H2;1H |
InChI 键 |
XHRNOQRXDGETTA-UHFFFAOYSA-N |
SMILES |
C1COC2=C(C3=C(C(=C21)CCN)OCC3)Br |
规范 SMILES |
C1COC2=C(C3=C(C(=C21)CCN)OCC3)Br.Cl |
外观 |
Assay:≥98%A crystalline solid |
Key on ui other cas no. |
733720-95-1 178557-21-6 |
Pictograms |
Irritant |
同义词 |
8-Bromo-2,3,6,7-tetrahydrobenzo[1,2-b:4,5-b’]difuran-4-ethanamine Hydrochloride; |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。